molecular formula C16H19ClN4O3S2 B11401401 Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11401401
M. Wt: 414.9 g/mol
InChI Key: VXYDBZWNYRNPAI-UHFFFAOYSA-N
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Description

Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a carbamoyl group linked to a pyrimidine ring. The pyrimidine moiety is further modified with a chlorine atom at position 5 and an ethylthio group at position 2. The thiazole ring also bears a methyl group at position 4 and an isobutyl ester at position 3.

Properties

Molecular Formula

C16H19ClN4O3S2

Molecular Weight

414.9 g/mol

IUPAC Name

2-methylpropyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H19ClN4O3S2/c1-5-25-15-18-6-10(17)11(20-15)13(22)21-16-19-9(4)12(26-16)14(23)24-7-8(2)3/h6,8H,5,7H2,1-4H3,(H,19,21,22)

InChI Key

VXYDBZWNYRNPAI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions.

  • Preparation of Pyrimidine Intermediate:

    • Starting material: 5-chloro-2-(ethylthio)pyrimidine
    • Reaction: Chlorination and subsequent thiolation to introduce the ethylthio group.
  • Preparation of Thiazole Intermediate:

    • Starting material: 4-methyl-1,3-thiazole-5-carboxylic acid
    • Reaction: Esterification to form the isobutyl ester.
  • Coupling Reaction:

    • The pyrimidine and thiazole intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the chloro group to a hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, functional groups, and hypothesized pharmacological implications:

Compound Name Core Structure Key Substituents Functional Groups Molecular Formula Hypothesized Implications References
Target Compound : Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate Thiazole-pyrimidine hybrid - 5-Chloro-pyrimidine
- 2-Ethylthio
- 4-Methyl-thiazole
- Isobutyl ester
Carboxylate, carbamoyl, thioether C₁₆H₁₈ClN₃O₃S₂ (estimated) Enhanced lipophilicity (isobutyl ester) may improve membrane permeability; ethylthio group may modulate target binding via hydrophobic interactions.
Compound 2 : 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Thiazole-pyrimidine-sulfonamide - 5-Cyano-pyrimidine
- 4-Methyl-thiazole
- Methylamino
- Sulfonamide
Sulfonamide, nitrile, amine C₁₄H₁₅ClN₆O₂S₂ Sulfonamide enhances solubility; nitrile may stabilize interactions with polar residues in target proteins.
Compound 3 : 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Thiazole-pyrimidine-phenol - 3-Hydroxyphenyl
- 4-Methyl-thiazole
- Methylamino
- Nitrile
Phenol, nitrile, amine C₁₅H₁₄N₆OS Hydroxyphenyl improves solubility; phenol group may engage in hydrogen bonding with biological targets.
Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Thiazole-dichlorophenyl hybrid - 3,4-Dichlorophenyl
- 4-Methyl-thiazole
- Ethyl ester
Carboxylate, amide, halogens C₁₄H₁₂Cl₂N₂O₃S Dichlorophenyl increases lipophilicity and steric bulk, potentially enhancing affinity for hydrophobic binding pockets.
Dasatinib (BMS-354825) Thiazole-pyrimidine-piperazine - Chlorophenyl
- Piperazinyl-hydroxyethyl
- Methylpyrimidine
Carboxamide, piperazine, hydroxyl C₂₂H₂₆ClN₇O₂S Approved kinase inhibitor; piperazine enhances solubility and interaction with ATP-binding sites.

Structural and Functional Insights:

Thiazole-Pyrimidine Core: The shared thiazole-pyrimidine scaffold across these compounds suggests a common mechanism of action, such as kinase inhibition or intercalation into nucleic acids . Substituents on the pyrimidine (e.g., chloro, ethylthio, cyano) influence electronic properties and steric interactions. For example, the ethylthio group in the target compound may enhance hydrophobic binding compared to the sulfonamide in Compound 2 .

Ester vs. Amide Functional Groups :

  • The target compound’s isobutyl ester likely increases lipophilicity compared to ethyl esters (e.g., ) or carboxamides (e.g., Dasatinib). However, esters are prone to hydrolysis, which may reduce in vivo stability relative to amides .

Substituent Effects on Solubility and Binding :

  • Polar groups like sulfonamide (Compound 2) or hydroxyphenyl (Compound 3) improve aqueous solubility, critical for oral bioavailability .
  • Halogenated aryl groups (e.g., dichlorophenyl in ) enhance target affinity but may raise toxicity concerns due to bioaccumulation.

Synthetic Pathways :

  • Similar intermediates (e.g., ethyl carboxylates in ) suggest shared synthetic routes, such as coupling pyrimidine carbonyl chlorides with thiazole amines, followed by esterification or amidation .

Biological Activity

Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 879948-26-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN4O3S. The structure includes a thiazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Key Properties

PropertyValue
Molecular Weight414.9 g/mol
Molecular FormulaC16H19ClN4O3S
CAS Number879948-26-2

Antifungal Properties

Research indicates that compounds with similar structural features exhibit significant antifungal activity. For instance, this compound has shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. Structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances antifungal activity, indicating a potential for therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects may involve interaction with ATP-binding sites in efflux pumps like P-glycoprotein. This interaction is crucial for understanding its influence on drug resistance mechanisms in various pathogens . Moreover, the thiazole moiety is recognized for its role as a pharmacophore in anti-inflammatory and antimicrobial applications.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. Compounds with similar structures have been identified as potent inhibitors of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Antifungal Efficacy

A study conducted on Isobutyl 2-{[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate revealed its antifungal properties through a series of bioassays against Candida albicans. The compound demonstrated an IC50 value significantly lower than that of standard antifungal agents, indicating its potential as a therapeutic candidate .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed against various cancer cell lines. The results indicated that the compound induced apoptosis through the inhibition of KSP, leading to the formation of monopolar spindles characteristic of KSP inhibition. This suggests its potential as an anticancer agent .

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